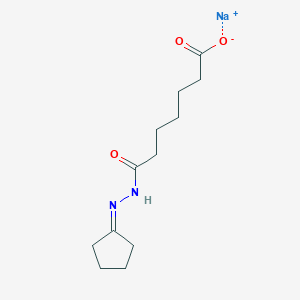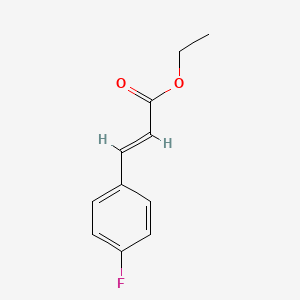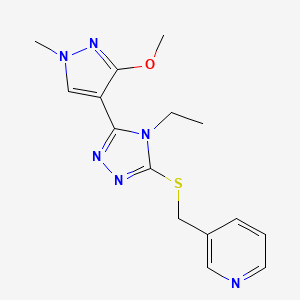
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is a compound with a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is a common structure in many pharmaceuticals and plays a significant role in drug design . This compound has a molecular weight of 255.74 .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine compounds has been a focus of modern organic chemistry due to their importance in the pharmaceutical industry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed piperidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a methylphenyl group . The InChI code for this compound is 1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo various chemical reactions. One common reaction is the Knoevenagel condensation, which involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.74 . It is a powder at room temperature .科学的研究の応用
Crystal and Molecular Structure
- The crystal and molecular structure of similar compounds like 4-piperidinecarboxylic acid hydrochloride have been characterized through methods such as single crystal X-ray diffraction and FTIR spectrum. These studies provide insights into the molecular conformation and bonding patterns of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Applications
- Piperidine derivatives have been investigated for their potential as CCR5 antagonists, showing promising inhibitory activity against HIV-1 envelope-mediated membrane fusion. This highlights the potential of such compounds in antiviral therapies (Imamura et al., 2006).
Asymmetric Synthesis
- Piperidine compounds have been used in asymmetric synthesis. For example, they have been utilized as chiral auxiliaries in the asymmetric synthesis of 2-substituted piperidines, showcasing their utility in stereochemically controlled synthetic processes (Wanner & Paintner, 1994).
Modulation of Receptors
- Novel compounds containing piperidine structures have been investigated for their role in the allosteric modulation of cannabinoid CB1 receptors. These studies contribute to our understanding of receptor pharmacology and the development of drugs targeting the endocannabinoid system (Price et al., 2005).
Antimicrobial and Antifungal Activities
- Research into the antimicrobial and antifungal activities of piperidine derivatives has shown promising results. These studies highlight the potential of these compounds in developing new therapeutic agents for bacterial and fungal infections (Faty, Hussein, & Youssef, 2010).
Neuropharmacology
- Piperidine derivatives have been studied for their potential in neuropharmacology, particularly in relation to N-methyl-D-aspartate (NMDA) receptor antagonism, which has implications for the treatment of neurological conditions (Murphy et al., 1988).
Cancer Therapy
- The potential of piperidine-containing compounds in cancer therapy has been explored. Some derivatives have shown significant inhibitory effects on cancer cell growth, indicating their potential utility in oncology (Rehman et al., 2018).
Cognitive Performance
- Research on compounds like RS 67333, which include piperidine structures, has examined their effects on cognitive performance in animal models, contributing to the development of potential treatments for cognitive impairments (Fontana et al., 1997).
作用機序
While the specific mechanism of action for 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is not mentioned in the search results, piperidine derivatives are known to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
Piperidine derivatives, including 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride, have been the focus of many recent studies due to their importance in drug design . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines , as well as exploring their potential therapeutic applications .
特性
IUPAC Name |
5-(4-methylphenyl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIPOZULDQPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
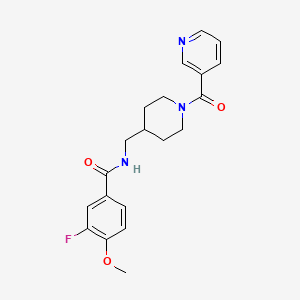
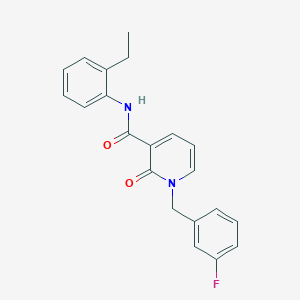
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2676144.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)
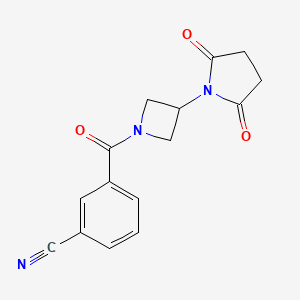
![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)
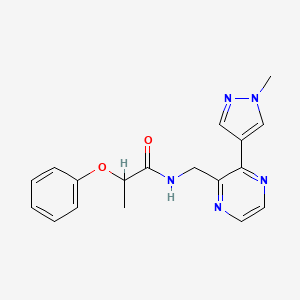
![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)
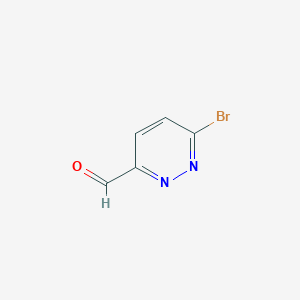
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)
